CID755673 is classified as a benzoxoloazepinolone and is recognized for its potent inhibitory effects on PKD enzymes. It was initially identified through structure-activity relationship studies aimed at developing selective kinase inhibitors. The compound is notable for being the first reported selective inhibitor for PKD, which plays a crucial role in various cellular signaling pathways . CID755673 is part of a broader class of compounds that are being investigated for their potential therapeutic applications in cancer and other diseases influenced by PKD activity.
The synthesis of CID755673 involves several key steps aimed at constructing its unique benzoxoloazepinolone structure. The synthesis pathway typically includes:
The specific conditions for these reactions, including temperature, solvent choice, and reaction time, are critical for achieving high yields and desired purity levels.
CID755673 has a complex molecular structure characterized by the following features:
The three-dimensional conformation of CID755673 allows it to fit into the active site of PKD, facilitating its inhibitory action. Computational modeling studies have been employed to predict binding interactions and optimize analogs with improved efficacy.
CID755673 participates in various chemical reactions primarily related to its interaction with biological targets:
The mechanism of action for CID755673 centers around its role as a selective inhibitor of PKD:
CID755673 exhibits several notable physical and chemical properties:
These properties are essential for understanding how CID755673 behaves in biological systems and its potential formulation as a therapeutic agent.
CID755673 has several promising applications in scientific research and potential therapeutic development:
CID755673 (chemical name: 2,3,4,5-Tetrahydro-7-hydroxy-1H-benzofuro[2,3-c]azepin-1-one) was identified in 2008 through high-throughput screening of 196,173 compounds from the NIH Small Molecule Repository [2] [6] [9]. It emerged as the first potent and selective cell-active inhibitor of protein kinase D (PKD), exhibiting half-maximal inhibitory concentrations (IC50) of 182 nM for PKD1, 280 nM for PKD2, and 227 nM for PKD3 [1] [5] [8]. Initial characterization revealed >200-fold selectivity over related kinases (e.g., PKC, CAMKII, Akt), distinguishing it from non-selective inhibitors like staurosporine [6] [8]. Its benzoxoloazepinolone core structure (C12H11NO3; MW 217.22 Da) was critical for PKD binding, with modifications to the azepinone ring or phenol group drastically reducing potency [3] [6].
Table 1: Inhibitory Profile of CID755673 Against PKD Isoforms
PKD Isoform | IC50 (nM) | Selectivity vs. CAMKs |
---|---|---|
PKD1 | 182 | >200-fold |
PKD2 | 280 | >200-fold |
PKD3 | 227 | >200-fold |
PKD isoforms regulate fundamental cellular processes, including:
In disease contexts, PKD hyperactivity is implicated in:
The kinase selectivity and non-ATP-competitive mechanism of CID755673 enabled precise dissection of PKD-specific functions [6] [9]. Unlike ATP-competitive inhibitors (e.g., CRT0066101), CID755673 binds a unique allosteric site, minimizing off-target effects [6]. Its utility was validated in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7